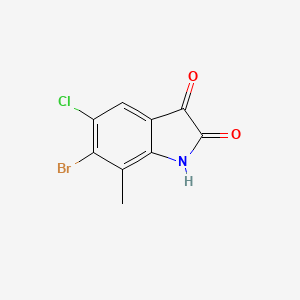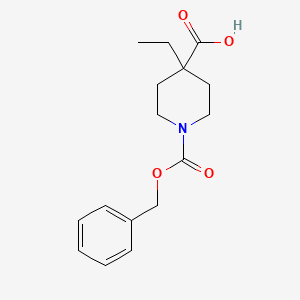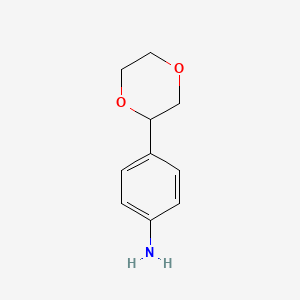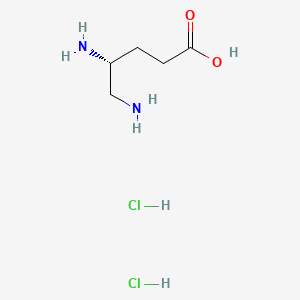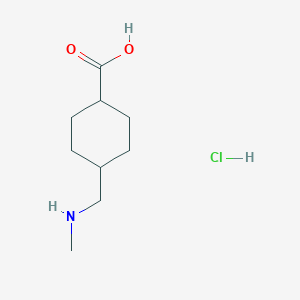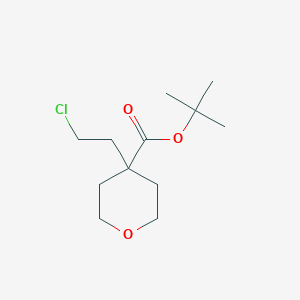![molecular formula C13H18N2O5 B13566846 3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylicacid](/img/structure/B13566846.png)
3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylic acid is a complex organic compound that features a pyrrolidine ring, an oxazole ring, and a tert-butoxycarbonyl (Boc) protecting group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the pyrrolidine ring followed by the introduction of the oxazole ring and the Boc protecting group. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Applications De Recherche Scientifique
3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates.
Medicine: The compound’s structural features make it a valuable intermediate in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism by which 3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the Boc protecting group can influence the compound’s reactivity and stability, affecting its overall mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}benzoic acid
- N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid
- tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
- (2S)-4-Oxo-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester
Uniqueness
3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylic acid is unique due to the combination of its pyrrolidine and oxazole rings, along with the Boc protecting group. This structural arrangement provides distinct chemical properties and reactivity patterns that differentiate it from other similar compounds. The presence of the oxazole ring, in particular, can impart unique electronic and steric effects, influencing the compound’s behavior in various chemical and biological contexts.
Propriétés
Formule moléculaire |
C13H18N2O5 |
|---|---|
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C13H18N2O5/c1-13(2,3)20-12(18)15-5-4-8(6-15)10-9(11(16)17)7-19-14-10/h7-8H,4-6H2,1-3H3,(H,16,17) |
Clé InChI |
PHECNNAZQMNTRF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)C2=NOC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Sodium 2-[(2-aminoethyl)[(tert-butoxy)carbonyl]amino]acetate](/img/structure/B13566770.png)
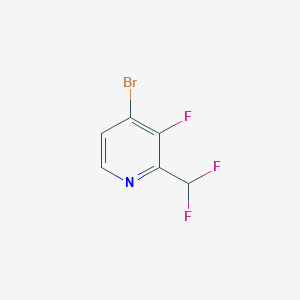

![tert-butyl N-[(1S)-2-phenyl-1-[(1,3-thiazol-2-yl)carbamoyl]ethyl]carbamate](/img/structure/B13566785.png)
![4-(5-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13566787.png)
